Cas no 1806566-50-6 (4-(Hydroxymethyl)-3-(3-oxopropyl)mandelic acid)

4-(Hydroxymethyl)-3-(3-oxopropyl)mandelic acid structure
1806566-50-6 structure
商品名:4-(Hydroxymethyl)-3-(3-oxopropyl)mandelic acid
CAS番号:1806566-50-6
MF:C12H14O5
メガワット:238.236564159393
CID:4940946

4-(Hydroxymethyl)-3-(3-oxopropyl)mandelic acid 化学的及び物理的性質

名前と識別子

    • 4-(Hydroxymethyl)-3-(3-oxopropyl)mandelic acid
    • インチ: 1S/C12H14O5/c13-5-1-2-8-6-9(11(15)12(16)17)3-4-10(8)7-14/h3-6,11,14-15H,1-2,7H2,(H,16,17)
    • InChIKey: HEUYWGLHSQMYRI-UHFFFAOYSA-N
    • ほほえんだ: OC(C(=O)O)C1C=CC(CO)=C(C=1)CCC=O

計算された属性

  • せいみつぶんしりょう: 238.084
  • どういたいしつりょう: 238.084
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 5
  • 重原子数: 17
  • 回転可能化学結合数: 6
  • 複雑さ: 266
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -0.4
  • トポロジー分子極性表面積: 94.8

4-(Hydroxymethyl)-3-(3-oxopropyl)mandelic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A015025876-1g
4-(Hydroxymethyl)-3-(3-oxopropyl)mandelic acid
1806566-50-6 97%
1g
1,490.00 USD 2021-06-18
Alichem
A015025876-250mg
4-(Hydroxymethyl)-3-(3-oxopropyl)mandelic acid
1806566-50-6 97%
250mg
499.20 USD 2021-06-18
Alichem
A015025876-500mg
4-(Hydroxymethyl)-3-(3-oxopropyl)mandelic acid
1806566-50-6 97%
500mg
863.90 USD 2021-06-18

4-(Hydroxymethyl)-3-(3-oxopropyl)mandelic acid 関連文献

4-(Hydroxymethyl)-3-(3-oxopropyl)mandelic acidに関する追加情報

4-(Hydroxymethyl)-3-(3-oxopropyl)mandelic Acid (CAS No. 1806566-50-6): A Comprehensive Overview

4-(Hydroxymethyl)-3-(3-oxopropyl)mandelic acid, identified by the CAS number 1806566-50-6, is a compound of significant interest in the field of chemical and biomedical research. This molecule, characterized by its unique structural features, has garnered attention due to its potential applications in pharmaceutical development and biochemical studies. The presence of both hydroxymethyl and oxopropyl functional groups makes it a versatile intermediate, offering opportunities for further chemical modifications and biological evaluations.

The compound's structure consists of a mandelic acid backbone, which is a well-known precursor in the synthesis of various pharmacologically active agents. The hydroxymethyl group at the fourth position and the oxopropyl group at the third position introduce specific reactivity that can be exploited for diverse chemical transformations. This dual functionality makes 4-(hydroxymethyl)-3-(3-oxopropyl)mandelic acid a valuable building block in organic synthesis, particularly in the development of novel drug candidates.

In recent years, there has been growing interest in exploring the biological activities of mandelic acid derivatives. Studies have demonstrated that modifications to the mandelic acid core can significantly influence its pharmacokinetic properties and biological efficacy. The introduction of polar functional groups such as hydroxymethyl and oxopropyl enhances solubility and interaction with biological targets, which is crucial for drug design. For instance, research has shown that derivatives of mandelic acid exhibit antimicrobial and anti-inflammatory properties, making them promising candidates for therapeutic applications.

The oxopropyl group in particular has been studied for its ability to enhance metabolic stability and bioavailability of drug molecules. By incorporating this group into a molecule like 4-(hydroxymethyl)-3-(3-oxopropyl)mandelic acid, researchers can potentially improve the pharmacological profile of related compounds. This has led to increased interest in synthesizing and characterizing new derivatives for their potential therapeutic benefits.

One of the most compelling aspects of 4-(hydroxymethyl)-3-(3-oxopropyl)mandelic acid is its role as a precursor in the synthesis of more complex molecules. The hydroxymethyl group can participate in etherification or esterification reactions, while the oxopropyl group can undergo nucleophilic substitution or condensation reactions. These reactivities allow for the creation of a wide range of derivatives with tailored properties, making it an indispensable tool in medicinal chemistry.

The compound's potential applications extend beyond pharmaceuticals into other areas such as agrochemicals and materials science. For example, its structural motifs can be incorporated into polymers or surface-active agents, where it contributes to specific functional properties like biodegradability or enhanced binding affinity. The versatility of 4-(hydroxymethyl)-3-(3-oxopropyl)mandelic acid underscores its importance as a synthetic intermediate.

In terms of synthetic methodologies, 4-(hydroxymethyl)-3-(3-oxopropyl)mandelic acid can be synthesized through multi-step organic reactions involving well-established protocols. Key steps often include Grignard reactions for introducing the hydroxymethyl group and nucleophilic additions for incorporating the oxopropyl moiety. Advances in catalytic systems have also enabled more efficient and sustainable synthetic routes, reducing waste and improving yields.

The characterization of 4-(hydroxymethyl)-3-(3-oxopropyl)mandelic acid, both structurally and spectroscopically, is crucial for understanding its behavior in various applications. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy provide detailed insights into its molecular structure and purity. These analytical methods are essential for ensuring that the compound meets the stringent requirements for use in pharmaceuticals or other high-value applications.

The compound's solubility profile is another important consideration, particularly when evaluating its suitability for biological studies or drug formulations. Solubility can be influenced by pH conditions, temperature, and the presence of other solutes. Understanding these parameters helps researchers optimize conditions for experiments involving 4-(
hydroxymethyl
)-3-(3-
oxopropyl
)
mandelic
acid
, ensuring consistent results across different studies.

Evaluation studies have begun to explore the potential toxicity and pharmacokinetic behavior of 4-(
hydroxymethyl
)-3-(3-
oxopropyl
)
mandelic
acid
. Initial findings suggest that it exhibits low toxicity at tested doses, making it a promising candidate for further development. Additionally, its metabolic pathways are being investigated to understand how it is processed within biological systems. This information is critical for predicting side effects and optimizing dosing regimens if it were to be used therapeutically.

The future prospects for 4-(
hydroxymethyl
)-3-(3-
oxopropyl
)
mandelic
acid
, particularly in drug discovery, are bright. Ongoing research aims to identify new derivatives with enhanced efficacy or reduced side effects through rational molecular design. Collaborations between synthetic chemists and biologists will be key to translating laboratory findings into clinical applications. As our understanding of molecular interactions grows, so too will the potential uses of this versatile compound.

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